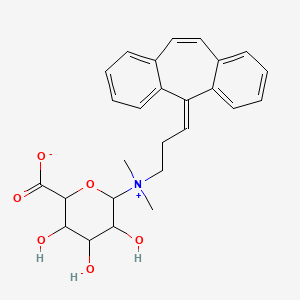

Cyclobenzaprine b-D-glucuronide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Cyclobenzaprine b-D-glucuronide is a metabolite of Cyclobenzaprine, a centrally acting skeletal muscle relaxant. This compound is formed through the glucuronidation process, where Cyclobenzaprine is conjugated with glucuronic acid. This compound has been studied for its potential therapeutic applications, particularly in the treatment of diseases associated with coronavirus infection .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cyclobenzaprine b-D-glucuronide is synthesized through the enzymatic glucuronidation of Cyclobenzaprine. The process involves the use of uridine diphosphate glucuronosyltransferase (UGT) enzymes, which catalyze the transfer of glucuronic acid from uridine diphosphate glucuronic acid to Cyclobenzaprine. The reaction typically occurs under mild conditions, with the presence of cofactors and appropriate pH levels to ensure optimal enzyme activity .

Industrial Production Methods: Industrial production of this compound follows similar enzymatic processes but on a larger scale. The use of bioreactors and optimized fermentation conditions allows for the efficient production of the compound. The process involves the cultivation of microbial strains expressing UGT enzymes, followed by the extraction and purification of the glucuronidated product .

Analyse Chemischer Reaktionen

Types of Reactions: Cyclobenzaprine b-D-glucuronide primarily undergoes hydrolysis reactions, where the glucuronide moiety is cleaved to regenerate the parent compound, Cyclobenzaprine. This reaction is catalyzed by β-glucuronidase enzymes .

Common Reagents and Conditions:

Hydrolysis: β-glucuronidase enzymes, physiological pH, and temperature conditions.

Oxidation and Reduction: While Cyclobenzaprine itself can undergo oxidation and reduction reactions, the glucuronidated form is more stable and less reactive under typical conditions.

Major Products Formed:

Hydrolysis: Cyclobenzaprine and glucuronic acid.

Wissenschaftliche Forschungsanwendungen

Cyclobenzaprine b-D-glucuronide has several scientific research applications:

Wirkmechanismus

The mechanism of action of Cyclobenzaprine b-D-glucuronide involves its role as a metabolite of Cyclobenzaprine. Cyclobenzaprine itself acts as a centrally acting skeletal muscle relaxant by inhibiting the reuptake of norepinephrine and serotonin, leading to reduced muscle hyperactivity. The glucuronidated form, this compound, is primarily involved in the detoxification and excretion of Cyclobenzaprine from the body .

Vergleich Mit ähnlichen Verbindungen

Amitriptyline b-D-glucuronide: Another glucuronidated metabolite of a tricyclic compound, used in the treatment of depression and neuropathic pain.

Nortriptyline b-D-glucuronide: A metabolite of Nortriptyline, used for similar therapeutic purposes as Amitriptyline.

Uniqueness: Cyclobenzaprine b-D-glucuronide is unique due to its specific role as a metabolite of Cyclobenzaprine, a muscle relaxant. Unlike other tricyclic compounds, Cyclobenzaprine is primarily used for its muscle relaxant properties rather than its antidepressant effects. The glucuronidated form is crucial for understanding the metabolism and excretion of Cyclobenzaprine in the body .

Eigenschaften

Molekularformel |

C26H29NO6 |

|---|---|

Molekulargewicht |

451.5 g/mol |

IUPAC-Name |

6-[dimethyl-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)propyl]azaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate |

InChI |

InChI=1S/C26H29NO6/c1-27(2,25-23(30)21(28)22(29)24(33-25)26(31)32)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20/h3-6,8-14,21-25,28-30H,7,15H2,1-2H3 |

InChI-Schlüssel |

DJRZMHSVTCVTFB-UHFFFAOYSA-N |

Kanonische SMILES |

C[N+](C)(CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31)C4C(C(C(C(O4)C(=O)[O-])O)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.